4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidin-1-yl substituent at the 4-position of the benzene ring and a hydroxyethyl side chain substituted with furan-3-yl and thiophen-2-yl groups. The dioxopyrrolidin moiety introduces a rigid, electron-deficient lactam ring, which may enhance hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-10-28-12-14)17-2-1-11-29-17/h1-6,9-12,21,25H,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMLCGXEBWJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide backbone with a pyrrolidine ring and functional groups that include a furan moiety and a thiophene ring. The molecular formula is with a molecular weight of 412.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₅S |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 2034238-68-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and coupling reactions to introduce the furan and thiophene groups. The specific synthetic pathway can vary based on the desired purity and yield.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit bacterial growth effectively. In vitro studies have demonstrated that this compound may possess activity against various pathogens, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating its effectiveness.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For example, related sulfonamide compounds have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and colon cancer. The mechanism often involves interference with cell cycle progression and induction of apoptosis in malignant cells.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial folate synthesis. This property can be leveraged for developing new antibiotics or therapeutic agents against diseases where enzyme inhibition is beneficial.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on the antimicrobial efficacy of related sulfonamides reported that compounds similar to this one exhibited MIC values ranging from 0.5 to 4 µg/mL against common bacterial strains.
- The study highlighted the importance of structural modifications in enhancing activity against resistant strains.
-
Anticancer Activity Assessment
- In vitro assays on cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations of 10 µM.
- Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
-
Enzyme Interaction Analysis
- A biochemical assay demonstrated that the compound effectively inhibited dihydropteroate synthase, an enzyme critical for bacterial survival.
- Kinetic studies indicated a competitive inhibition mechanism, providing insights into its potential as an antibiotic.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamide derivatives from the evidence:
Spectral and Physicochemical Properties
- IR Spectroscopy: The target’s sulfonamide group would exhibit ν(S=O) stretches at ~1350 and 1150 cm⁻¹, similar to other sulfonamides in and . The hydroxyl group (νO-H) at ~3200–3600 cm⁻¹ distinguishes it from non-hydroxylated analogs .
- NMR : The furan and thiophene protons (δ 6.5–7.5 ppm) and the dioxopyrrolidin carbonyls (δ 170–175 ppm in ¹³C NMR) are key identifiers absent in simpler sulfonamides like those in .
Dose-Effect Relationships
While direct ED₅₀ data are lacking, methods in (e.g., graphical estimation of median effective dose) could be applied to compare the target’s potency with analogs. The heterocyclic substituents may shift dose-response curves relative to simpler sulfonamides due to altered bioavailability or target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
